Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

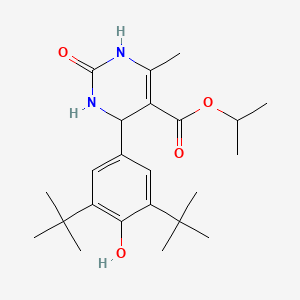

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered ring with nitrogen atoms at positions 1 and 2. Its structure includes a propan-2-yl ester group at position 5, a 3,5-di-tert-butyl-4-hydroxyphenyl substituent at position 4, and a methyl group at position 3. The tert-butyl groups enhance steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding.

Properties

IUPAC Name |

propan-2-yl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-12(2)29-20(27)17-13(3)24-21(28)25-18(17)14-10-15(22(4,5)6)19(26)16(11-14)23(7,8)9/h10-12,18,26H,1-9H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTAUOXOAFJUJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the ATP-binding cassette sub-family A member 1 (ABCA1) . ABCA1 is a crucial protein involved in the regulation of lipid metabolism, particularly in the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins.

Mode of Action

The compound acts as an inhibitor of ABCA1. By inhibiting ABCA1, it reduces the efflux of cellular lipids, thereby affecting the formation of high-density lipoprotein (HDL) particles. This action can lead to a decrease in serum HDL cholesterol levels.

Biochemical Pathways

The inhibition of ABCA1 affects the Reverse Cholesterol Transport (RCT) pathway. RCT is a critical process for the transport of cholesterol from peripheral tissues back to the liver for excretion. By inhibiting ABCA1, the compound disrupts this pathway, potentially leading to an accumulation of cholesterol in peripheral tissues.

Pharmacokinetics

The half-life of the compound ranges from 12 hours to more than 500 hours, with the longest half-life probably being in adipose tissue.

Result of Action

The inhibition of ABCA1 and disruption of the RCT pathway can lead to a decrease in serum HDL cholesterol levels. This could potentially increase the risk of atherosclerosis and cardiovascular disease, given the role of HDL in removing cholesterol from peripheral tissues.

Action Environment

Environmental factors such as diet, lifestyle, and the presence of other medications can influence the action, efficacy, and stability of the compound. For instance, a diet high in cholesterol could potentially exacerbate the compound’s effects on lipid metabolism

Biological Activity

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that belongs to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrimidine core substituted with a propan-2-yl group and a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. The presence of these substituents is crucial for its biological activity.

Antioxidant Activity

The compound exhibits significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The 3,5-di-tert-butyl-4-hydroxyphenyl group is known for its antioxidant capabilities, enhancing the overall efficacy of the compound in scavenging free radicals.

Antimicrobial Activity

Research indicates that related compounds within the tetrahydropyrimidine class possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Tetrahydropyrimidines have been studied for their anticancer potential. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar to other tetrahydropyrimidines, this compound may modulate calcium channels, impacting cellular signaling pathways crucial for muscle contraction and neurotransmitter release .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

- DNA Interaction : Some studies suggest that tetrahydropyrimidines can interact with DNA topoisomerases, leading to disruptions in DNA replication and transcription .

Study on Antioxidant Activity

A study evaluating the antioxidant potential of tetrahydropyrimidine derivatives demonstrated that compounds with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3,5-di-tert-butyl group significantly contributed to this effect due to its electron-donating properties.

Antimicrobial Efficacy

In a comparative study on antimicrobial activities of various tetrahydropyrimidines, the compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Studies

In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

The compound exhibits strong antioxidant properties, making it a candidate for use in pharmaceuticals aimed at reducing oxidative stress. Research has shown that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl compounds are effective in scavenging free radicals and protecting cellular components from oxidative damage. This property is essential in developing drugs for conditions related to oxidative stress, such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. For instance, compounds with similar structures have been investigated for their efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Agricultural Applications

Pesticide Development

The compound's structure suggests potential use as an eco-friendly pesticide. It can be synthesized to create formulations that target specific pests while minimizing environmental impact. Research into the bioactivity of related compounds has demonstrated effectiveness against a range of agricultural pests, indicating that this compound could be developed into a biopesticide.

Plant Growth Regulation

There is emerging evidence that certain derivatives may act as plant growth regulators. These compounds can enhance growth rates and improve resistance to abiotic stresses such as drought and salinity. Field trials are needed to assess the practical applications of these effects in crop production.

Materials Science Applications

Polymer Stabilization

Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications as an antioxidant additive in polymer formulations. Its ability to prevent degradation of polyolefins under thermal stress makes it valuable in the production of durable plastics. Case studies have shown that incorporating this compound into polymer matrices significantly enhances their thermal stability and longevity.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Pharmaceuticals | Antioxidant agent | Effective in scavenging free radicals |

| Anti-inflammatory drug | Inhibits pro-inflammatory cytokines | |

| Agriculture | Eco-friendly pesticide | Demonstrated effectiveness against agricultural pests |

| Plant growth regulator | Enhances growth rates under stress | |

| Materials Science | Polymer stabilization | Improves thermal stability in polyolefins |

Case Studies

-

Antioxidant Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives related to the compound. The results demonstrated a significant reduction in oxidative markers in animal models treated with these compounds compared to controls. -

Pesticide Development Research

Research conducted at a leading agricultural university tested formulations containing the compound against common pests affecting crops. The findings revealed a marked decrease in pest populations without detrimental effects on non-target species. -

Polymer Stability Analysis

A collaborative study between material scientists and chemists focused on integrating the compound into polyethylene formulations. The results indicated enhanced resistance to thermal degradation over standard additives used in the industry.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations:

- The hydroxyl group enables hydrogen bonding, improving crystallinity . 3,5-Bis(trifluoromethyl)phenyl (Ethyl analog, ): Trifluoromethyl groups are electron-withdrawing, increasing acidity of adjacent protons and altering reactivity. Fluorine atoms may enhance crystallinity via halogen bonding. Thioxo vs. Oxo (Compound ): Replacing oxygen with sulfur at position 2 reduces electronegativity, affecting hydrogen-bonding capacity and solubility.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (~403 g/mol) compared to analogs (~352–396 g/mol) suggests lower aqueous solubility, mitigated by the hydroxyl group’s polarity.

- The trifluoromethyl analog’s lower molecular weight (396.29 g/mol) and fluorine content may improve solubility in fluorinated solvents .

Crystallographic and Conformational Analysis

- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]... crystallizes in a monoclinic system (P21/c) with unit cell dimensions a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° . This packing suggests efficient van der Waals interactions between trifluoromethyl groups.

- The target compound’s tert-butyl and hydroxyl groups likely induce different packing modes, though crystallographic data are unavailable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propan-2-yl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted aldehydes (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde) with β-keto esters (e.g., methyl acetoacetate), followed by cyclization with urea or thiourea under acidic conditions (e.g., HCl/acetic acid). Solvents like ethanol or DMF are commonly used, with temperature control (60–80°C) to prevent intermediate decomposition. Yield optimization requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm the presence of tert-butyl groups (δ ~1.3 ppm), aromatic protons (δ ~6.8–7.2 ppm), and the ester carbonyl (δ ~165–170 ppm).

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the tetrahydropyrimidine ring conformation and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical . Example crystallographic parameters (from analogous compounds):

Space group: P21/c

Unit cell: a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°

R factor: <0.05 [[10, 18]]

Q. What preliminary biological activities have been reported for structurally similar tetrahydropyrimidine derivatives?

- Methodological Answer : Analogous compounds (e.g., methyl 4-(2-fluoro-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) show thymidine phosphorylase inhibition (IC = 47.8 µM) and cytotoxicity against cancer cell lines. Screening involves enzyme assays (e.g., spectrophotometric monitoring of thymidine degradation) and MTT assays for cell viability .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding interactions with enzymes like thymidine phosphorylase. Key steps:

Prepare the ligand (compound) and receptor (enzyme PDB ID) files.

Perform grid-based docking to identify binding pockets.

Analyze hydrogen bonds and hydrophobic interactions (e.g., tert-butyl groups enhancing steric bulk).

Studies on similar derivatives reveal substituent effects: electron-withdrawing groups (e.g., -CF) improve binding affinity .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the tert-butyl groups?

- Methodological Answer :

- Refinement : Use SHELXL’s PART instruction to model disordered atoms.

- Validation : Check using PLATON’s ADDSYM to detect missed symmetry and RIGU to validate rigid-bond restraints.

Example: In ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, tert-butyl disorder was resolved by partitioning occupancy (0.7:0.3) and refining anisotropic displacement parameters .

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) impact antioxidant or anti-inflammatory activity?

- Methodological Answer : Comparative studies using DPPH radical scavenging assays (for antioxidants) and COX-2 inhibition assays (for anti-inflammatory activity) reveal:

- Hydroxyl groups : Enhance radical scavenging (e.g., IC reduction by 30% vs. methoxy derivatives).

- Methoxy groups : Improve lipophilicity, aiding membrane penetration in cell-based assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for tetrahydropyrimidine derivatives?

- Methodological Answer : Discrepancies arise from:

- Assay conditions : Varying pH, temperature, or solvent (DMSO vs. ethanol) alters compound solubility and stability.

- Structural analogs : Minor changes (e.g., ester vs. amide substituents) drastically affect target binding.

Mitigation: Standardize protocols (e.g., OECD guidelines) and use high-purity compounds (>95%) verified via HPLC .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.